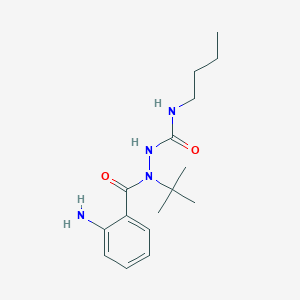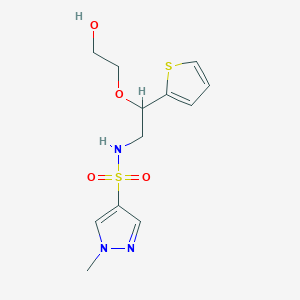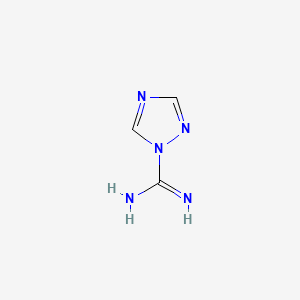![molecular formula C12H14Cl3NO B3005278 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide CAS No. 2411243-18-8](/img/structure/B3005278.png)
2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide, also known as DCPA, is a synthetic herbicide that is widely used in agriculture. It was first introduced in the 1970s and has since become a popular herbicide due to its effectiveness in controlling a wide range of weeds. In
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide involves inhibiting the synthesis of carotenoids in plants. Carotenoids are essential pigments that are responsible for photosynthesis and other physiological processes in plants. By inhibiting the synthesis of carotenoids, 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide disrupts the normal growth and development of weeds, leading to their death.
Biochemical and Physiological Effects:
2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide has been shown to have a range of biochemical and physiological effects on plants. Studies have shown that 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide inhibits the activity of enzymes involved in carotenoid synthesis, leading to a decrease in chlorophyll content and photosynthetic activity in plants. Additionally, 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide has been shown to induce oxidative stress in plants, leading to the accumulation of reactive oxygen species and cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide is a useful tool for studying plant growth and development. Its herbicidal properties make it an effective tool for controlling weeds in laboratory experiments. However, 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide has some limitations in laboratory experiments. It is a toxic compound that can be harmful to researchers if not handled properly. Additionally, the use of 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide in laboratory experiments may not accurately reflect its effects in field conditions.
Orientations Futures
There are several future directions for research on 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide. One area of research is the development of new herbicides that are more effective and environmentally friendly than 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide. Another area of research is the investigation of the effects of 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide on non-target organisms, such as soil microorganisms and beneficial insects. Additionally, research could focus on the potential use of 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide in combination with other herbicides to improve weed control and reduce the development of herbicide-resistant weeds.
Conclusion:
In conclusion, 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide is a synthetic herbicide that is widely used in agriculture and turfgrass management. Its mechanism of action involves inhibiting the synthesis of carotenoids in plants, leading to the death of weeds. 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide has been extensively studied for its herbicidal properties and its effects on plant growth and development. While 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide has some limitations in laboratory experiments, it remains a useful tool for studying plant physiology and weed control. There are several future directions for research on 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide, including the development of new herbicides and the investigation of its effects on non-target organisms.
Méthodes De Synthèse
2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide is synthesized through a series of chemical reactions. The first step involves the reaction of 3,5-dichlorobenzyl chloride with propylene oxide to form 1-(3,5-dichlorophenyl)prop-2-ene-1-ol. The second step involves the reaction of the obtained product with N-methylacetamide to form 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide. The synthesis of 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide is a complex process that requires a high level of expertise in organic chemistry.
Applications De Recherche Scientifique
2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide has been extensively studied for its herbicidal properties. It is used to control weeds in a variety of crops, including corn, soybean, and wheat. 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide is also used in turfgrass management to control weeds in golf courses, sports fields, and lawns. Additionally, 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide has been used in research studies to investigate its effects on plant growth and development.
Propriétés
IUPAC Name |
2-chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3NO/c1-3-11(16(2)12(17)7-13)8-4-9(14)6-10(15)5-8/h4-6,11H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXDELCUXJQVHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)Cl)Cl)N(C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[cyano(2-methylphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B3005201.png)

![N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide](/img/structure/B3005203.png)
![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-fluoroaniline](/img/structure/B3005204.png)


![6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3005210.png)
![N-[(4-Methoxy-3,5-dimethylpyridin-2-YL)methyl]-N-methylprop-2-enamide](/img/structure/B3005211.png)

![4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-[1-[3-(trifluoromethyl)phenyl]ethyl]butanamide](/img/structure/B3005216.png)
![(S)-[1,4]Oxazepan-6-ol](/img/structure/B3005217.png)
![6-[5-(5-Methylthiophene-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B3005218.png)